

# A Technical Guide to Lomedeucitinib (BMS-986322): A Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Lomedeucitinib** (BMS-986322) is an investigational small molecule drug that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] By targeting TYK2, **Lomedeucitinib** modulates the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, most notably psoriasis.[2] This technical guide provides a comprehensive overview of **Lomedeucitinib**, including its chemical identity, mechanism of action, relevant signaling pathways, and available clinical data, to support ongoing research and development efforts in the field.

# **Chemical Identity**

 $IUPAC\ Name:\ 4-\{[3-(methylsulfonyl)pyridin-2-yl]amino\}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide [1][3]$ 



| Identifier        | Value          |
|-------------------|----------------|
| Compound Name     | Lomedeucitinib |
| Synonyms          | BMS-986322     |
| CAS Number        | 2328068-29-5   |
| Molecular Formula | C18H17D3N6O4S  |
| Molecular Weight  | 419.47 g/mol   |

### **Mechanism of Action**

**Lomedeucitinib** is a potent and selective inhibitor of TYK2, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several pro-inflammatory cytokines.[2] Specifically, TYK2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5] Upon cytokine binding to their respective receptors, TYK2 is activated, leading to the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

By inhibiting TYK2, **Lomedeucitinib** effectively blocks this signaling cascade, thereby reducing the pathological effects of cytokines like IL-12 and IL-23, which are known to be central drivers in the pathogenesis of psoriasis.[6][7] This targeted inhibition of the IL-23/Th17 axis is a key mechanism underlying the therapeutic potential of **Lomedeucitinib**.

# **Signaling Pathway**

The TYK2 signaling pathway is integral to the inflammatory processes in psoriasis. The diagram below illustrates the key components of this pathway and the point of intervention for Lomede-ucitinib.





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway in Psoriasis and Lomedeucitinib's Point of Intervention.

# Experimental Protocols Biochemical TYK2 Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds like **Lomedeucitinib** against the TYK2 enzyme.

Objective: To determine the in vitro potency of **Lomedeucitinib** in inhibiting TYK2 kinase activity.

Materials:



- · Recombinant human TYK2 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate peptide (e.g., a poly-Glu-Tyr peptide)
- Lomedeucitinib (BMS-986322)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of **Lomedeucitinib** in DMSO and then dilute in kinase buffer.
- Add a fixed amount of TYK2 enzyme to each well of a 384-well plate.
- Add the diluted Lomedeucitinib or vehicle control to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each **Lomedeucitinib** concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Cellular Assay for TYK2 Signaling Inhibition (Representative Protocol)

This protocol outlines a method to evaluate the ability of **Lomedeucitinib** to inhibit TYK2-mediated signaling in a cellular context.



Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by **Lomedeucitinib** in a relevant cell line.

#### Materials:

- Human cell line expressing the target cytokine receptors (e.g., NK-92 cells for IL-12 signaling)
- · Cell culture medium
- Recombinant human cytokine (e.g., IL-12)
- Lomedeucitinib (BMS-986322)
- Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4)
- Flow cytometer

#### Procedure:

- Culture the cells to the desired density.
- Pre-incubate the cells with serial dilutions of Lomedeucitinib or vehicle control for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Fix and permeabilize the cells.
- Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
- Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.
- Determine the IC<sub>50</sub> value of **Lomedeucitinib** for the inhibition of STAT phosphorylation.



# **Clinical Development and Efficacy**

**Lomedeucitinib** is currently in clinical development for the treatment of moderate-to-severe plaque psoriasis. A key Phase 2 clinical trial (NCT05730725) has been conducted to evaluate its efficacy and safety.[8][9] While specific results for **Lomedeucitinib** from this trial are pending public release, data from studies of other selective TYK2 inhibitors provide an indication of the potential efficacy.

For instance, the related TYK2 inhibitor deucravacitinib has demonstrated significant clinical benefit in patients with moderate-to-severe psoriasis. In a Phase 2 trial, deucravacitinib treatment led to substantial improvements in the Psoriasis Area and Severity Index (PASI) scores.

Illustrative Clinical Trial Workflow:





Click to download full resolution via product page

Caption: A Generalized Workflow for a Phase 2 Clinical Trial of Lomedeucitinib in Psoriasis.

## **Pharmacokinetics**

Specific pharmacokinetic data for **Lomedeucitinib** from dedicated human studies are not yet fully published. However, a Phase 1 clinical trial (NCT06088264) has been completed to evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled BMS-986322 in healthy adult male participants.[9] Generally, small molecule tyrosine kinase inhibitors are orally bioavailable and undergo metabolism primarily through the cytochrome P450 system. Further details on the absorption, distribution, metabolism, and excretion (ADME) profile of



**Lomedeucitinib** will be critical for dose selection and understanding potential drug-drug interactions.

# Conclusion

**Lomedeucitinib** (BMS-986322) is a promising, selective TYK2 inhibitor with a well-defined mechanism of action that targets a key signaling pathway in the pathophysiology of psoriasis and other immune-mediated diseases. Its oral route of administration offers a potential advantage for patient convenience. As more data from ongoing clinical trials become available, a clearer picture of its efficacy, safety, and overall therapeutic potential will emerge, paving the way for a new treatment option for patients with debilitating inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 2. New and emerging oral therapies for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Lomedeucitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to Lomedeucitinib (BMS-986322): A Novel TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#lomedeucitinib-bms-986322-iupac-name]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com